molecular formula C15H20N6O B4576913 2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol

2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol

Cat. No.: B4576913
M. Wt: 300.36 g/mol
InChI Key: IOGYBNOAYDVDPS-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic structure combining a 1,3,5-triazine ring and a 4,6-dimethylquinazoline moiety, linked via an amino group. The quinazoline ring, known for its role in kinase inhibition and DNA intercalation, enhances its biological activity profile. Molecular formula and weight can be inferred as approximately C₁₆H₁₈N₇O (MW: 340.37 g/mol), though exact values depend on isotopic purity. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where triazine and quinazoline motifs are prevalent .

Properties

IUPAC Name

2-[6-[(4,6-dimethylquinazolin-2-yl)amino]-2,4-dihydro-1H-1,3,5-triazin-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-10-3-4-13-12(7-10)11(2)18-15(19-13)20-14-16-8-21(5-6-22)9-17-14/h3-4,7,22H,5-6,8-9H2,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGYBNOAYDVDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol typically involves multiple steps. One common method includes the reaction of 4,6-dimethylquinazoline with an appropriate amine to form the intermediate compound. This intermediate is then reacted with a triazine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and yields. Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of 2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol, the following table compares it with structurally related triazine derivatives:

Compound Name Key Substituents Biological Activity Solubility/Reactivity Insights Reference
2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol Diamino-triazine, hydroxyethyl Intermediate for drug synthesis High solubility due to polar groups
2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride Benzylthio, hydroxyethyl Agrochemical applications Enhanced reactivity via thioether
4-{[4-(4,6-Diamino-2,2-dimethyltriazin-1(2H)-yl)benzoyl]amino}benzenesulfonyl fluoride Sulfonyl fluoride, benzamide linkage Probable protease inhibition Electrophilic sulfonyl fluoride group
3-(4,6-Diamino-2,2-dimethyltriazin-1(2H)-yl)benzamide Benzamide, diamino-triazine Antimicrobial/anticancer potential Hydrogen bonding via amino groups
Ethyl 4-(4,6-diamino-2,2-dimethyltriazin-1(2H)-yl)benzoate Ester, diamino-triazine Pharmaceutical/agrochemical intermediate Ester group aids in derivatization

Key Observations:

Structural Differentiation: The target compound’s 4,6-dimethylquinazolin-2-ylamino group distinguishes it from analogs with simpler aromatic (e.g., benzamide ) or non-aromatic substituents (e.g., benzylthio ). This quinazoline moiety likely enhances DNA-binding or kinase-inhibitory activity, as seen in related pharmacophores. The hydroxyethyl group improves aqueous solubility compared to esters (e.g., ) or hydrophobic substituents (e.g., benzylthio ), making it more suitable for drug formulation.

Biological Activity: Unlike diamino-triazine derivatives (e.g., ), the quinazoline-tethered compound may exhibit dual mechanisms: triazine-mediated enzyme inhibition (e.g., dihydrofolate reductase) and quinazoline-driven receptor antagonism (e.g., EGFR kinase). The benzylthio analog shows agrochemical utility, whereas the target compound’s polar groups suggest pharmaceutical relevance.

Spectroscopic Properties :

  • IR/NMR Data : The hydroxyethyl group’s -OH stretch would appear near 3300–3500 cm⁻¹, while quinazoline’s aromatic C-H stretches occur at ~3000–3100 cm⁻¹. In NMR, the quinazoline protons would resonate at δ 7.5–8.5 ppm (aromatic), and the triazine N-H protons near δ 5.8–6.5 ppm (exchangeable, broad) .

Synthetic Considerations: Synthesis likely involves nucleophilic substitution on the triazine ring, followed by coupling with 4,6-dimethylquinazolin-2-amine. This contrasts with the Mitsunobu reaction used for hydroxyethyl attachment in or esterification in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol
Reactant of Route 2
Reactant of Route 2
2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol

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